

spectroscopic data of 6-(Aminomethyl)pyridin-3-amine (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-(Aminomethyl)pyridin-3-amine

Cat. No.: B1370164

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An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Aminomethyl)pyridin-3-amine

This document provides a comprehensive technical guide on the spectroscopic analysis of **6-(Aminomethyl)pyridin-3-amine** (CAS No. 771574-03-9).^{[1][2][3]} As a key building block in medicinal chemistry and drug development, rigorous structural confirmation is paramount. This guide is designed for researchers, scientists, and quality control professionals, offering not only reference data but also the underlying scientific rationale and field-proven experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

The structural identity of a molecule is the foundation of its function. In drug development, an unambiguous characterization ensures that biological activity is correctly attributed and that synthesis is reproducible. The following sections are structured to provide a self-validating framework for the analysis of **6-(Aminomethyl)pyridin-3-amine**, moving from the atomic nucleus environment (NMR) to functional group vibrations (IR) and finally to molecular mass and fragmentation (MS).

Molecular Structure and Spectroscopic Overview

6-(Aminomethyl)pyridin-3-amine is a disubstituted pyridine derivative featuring a primary aromatic amine at the C3 position and a primary aliphatic amine within a methyl group at the C6 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Structure of **6-(Aminomethyl)pyridin-3-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For **6-(Aminomethyl)pyridin-3-amine**, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of both amino groups.

Expertise & Rationale

The pyridine ring creates a distinct electronic environment. The nitrogen atom is electron-withdrawing, generally deshielding adjacent protons (H-2, H-6). However, the two amino groups are electron-donating, which will shield the ring protons and carbons, leading to specific, predictable chemical shifts. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can participate in hydrogen bonding and helps to resolve the N-H proton signals, which might otherwise be broadened or exchange too rapidly in other solvents.

Predicted ¹H NMR Spectroscopic Data

The predicted data below is based on the analysis of similar structures, such as 3-(aminomethyl)pyridine and 6-methylpyridin-3-amine.^{[4][5][6][7][8]}

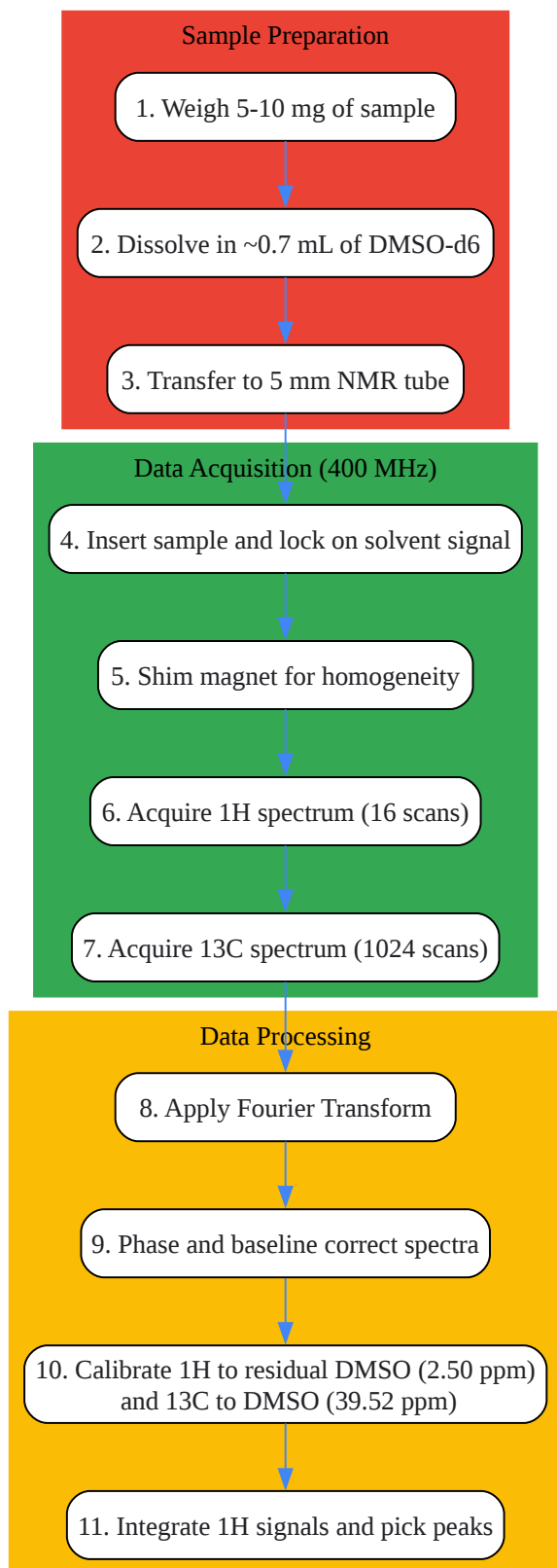
Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)	Number of Protons	Assignment
~7.7 - 7.9	Doublet (d)	~2.5	1H	H-2
~7.0 - 7.2	Doublet (d)	~8.5	1H	H-4
~6.8 - 7.0	Doublet of Doublets (dd)	~8.5, 2.5	1H	H-5
~4.5 - 5.0	Broad Singlet (br s)	-	2H	C3-NH ₂
~3.7 - 3.9	Singlet (s)	-	2H	CH ₂ -NH ₂
~2.5 - 3.5	Broad Singlet (br s)	-	2H	CH ₂ -NH ₂

Predicted ¹³C NMR Spectroscopic Data

Carbon chemical shifts are highly sensitive to the electronic effects of substituents.

Chemical Shift (δ) ppm (Predicted)	Assignment
~155 - 158	C-6
~140 - 143	C-2
~137 - 140	C-3
~122 - 125	C-5
~120 - 123	C-4
~45 - 48	CH ₂ -NH ₂

Experimental Protocol: NMR Data Acquisition



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Caption: Standard workflow for acquiring NMR spectra of a small molecule.

Protocol Steps:

- **Sample Preparation:** Accurately weigh 5-10 mg of **6-(Aminomethyl)pyridin-3-amine** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The sample should be fully dissolved before transferring to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
- **^1H Spectrum Acquisition:** Acquire the proton spectrum using a standard pulse program. Typically, 16 scans are sufficient for a sample of this concentration, with a relaxation delay of 1-2 seconds.
- **^{13}C Spectrum Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.[\[9\]](#)
- **Data Processing:** Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the ^1H spectrum to the residual solvent peak of DMSO- d_6 at 2.50 ppm and the ^{13}C spectrum to the solvent peak at 39.52 ppm.[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Rationale

For **6-(Aminomethyl)pyridin-3-amine**, IR is invaluable for confirming the presence of both primary amine types. A primary amine (R-NH_2) typically shows two N-H stretching bands (one symmetric, one asymmetric), while secondary amines show only one, and tertiary amines show none.[\[11\]](#)[\[12\]](#) We expect to see characteristic bands for the aromatic N-H, the aliphatic N-H, the C-N bonds, and the pyridine ring itself. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment of Vibrational Mode
3450 - 3300	Medium-Strong, Sharp (two bands)	N-H asymmetric & symmetric stretching (Aromatic NH ₂)
3350 - 3250	Medium, Sharp (two bands)	N-H asymmetric & symmetric stretching (Aliphatic NH ₂)
3100 - 3000	Medium-Weak	Aromatic C-H stretching
2950 - 2850	Medium-Weak	Aliphatic C-H stretching (CH ₂)
1650 - 1580	Strong	N-H bending (scissoring) from both NH ₂ groups
1600, 1580, 1470	Strong-Medium	C=C and C=N aromatic ring stretching
1335 - 1250	Strong	Aromatic C-N stretching
1250 - 1020	Medium	Aliphatic C-N stretching
910 - 665	Strong, Broad	N-H wagging

References for general amine IR absorptions:[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: FTIR-ATR Data Acquisition

- **Instrument Preparation:** Ensure the diamond crystal of the ATR accessory is clean. Use a swab with isopropanol and wipe dry.
- **Background Collection:** Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance from ambient air (CO₂, H₂O) and the crystal itself from the final sample spectrum.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **6-(Aminomethyl)pyridin-3-amine** powder directly onto the ATR crystal.
- **Pressure Application:** Use the ATR pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface.
- **Data Acquisition:** Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high signal-to-noise ratio spectrum.
- **Data Processing:** The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Rationale

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16] **6-(Aminomethyl)pyridin-3-amine** ($C_6H_9N_3$) has three nitrogen atoms, and its molecular weight is 123.16 g/mol, consistent with this rule.[1][3] Under Electron Ionization (EI), the most predictable fragmentation is the cleavage of the bond beta to the pyridine ring (alpha to the aminomethyl nitrogen), a type of benzylic cleavage. This is because it results in a stable pyridinylmethyl cation.[16][17]

Predicted Mass Spectrum and Fragmentation

m/z (mass-to-charge)	Ion	Comments
123	$[M]^{+}$	Molecular Ion (parent ion)
122	$[M-H]^+$	Loss of a hydrogen atom
107	$[M-NH_2]^+$	Loss of the aminomethyl group's NH_2 radical
93	$[M-CH_2NH_2]^+$	Benzylic cleavage, loss of aminomethyl radical. Likely the base peak.

```
digraph "Fragmentation" {
  rankdir=LR;
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#EA4335"];
```

```
M [label="[C6H9N3]+•\nm/z = 123\nMolecular Ion"];
F1 [label="[C6H8N2]+•\nm/z = 107\nLoss of •NH2"];
F2 [label="[C5H5N2]+ \nm/z = 93\nBase Peak\n(Benzylic Cleavage)"];
```

```
M -> F1 [label="- •NH2"];
M -> F2 [label="- •CH2NH2"];
}
```

Caption: Predicted major fragmentation pathway for **6-(Aminomethyl)pyridin-3-amine** in EI-MS.

Experimental Protocol: GC-MS (EI) Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.
- **GC Separation (Optional but Recommended):** Inject 1 µL of the solution into a Gas Chromatograph (GC) to ensure sample purity before it enters the mass spectrometer. A standard capillary column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C) is typically used.
- **Ionization:** As the compound elutes from the GC, it enters the Electron Ionization (EI) source. The standard electron energy used is 70 eV, which provides reproducible fragmentation patterns. The ion source temperature is typically maintained around 230-250°C.[18]
- **Mass Analysis:** The resulting ions are accelerated into a quadrupole (or other) mass analyzer, which scans a specified mass-to-charge (m/z) range, for example, m/z 40-300.
- **Data Interpretation:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the key fragment ions, comparing them against the predicted pattern.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification of **6-(Aminomethyl)pyridin-3-amine**. The predicted ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. The IR spectrum validates the presence and nature of the primary aromatic and aliphatic amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data suitable for research, development, and regulatory purposes.

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